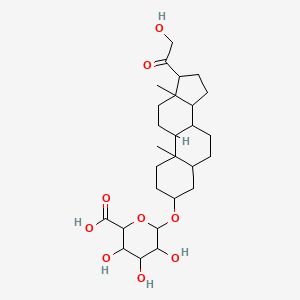
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is a complex organic compound with the molecular formula C28H44O9. This compound is a derivative of pregnane, a steroid nucleus, and is conjugated with glucuronic acid. It is often studied for its potential biological and pharmacological activities.
Métodos De Preparación
The synthesis of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from a suitable pregnane derivative. The hydroxylation at the 21st position and the oxidation at the 20th position are crucial steps in the synthesis. The glucuronidation process involves the conjugation of the glucuronic acid moiety to the pregnane derivative. Industrial production methods may involve the use of biocatalysts or specific enzymes to achieve the desired modifications efficiently .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 21st position can be oxidized to form ketones or aldehydes.
Reduction: The oxo group at the 20th position can be reduced to form alcohols.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like NaBH4 (Sodium borohydride). .
Aplicaciones Científicas De Investigación
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of steroid metabolism.
Biology: It is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: It is used in the synthesis of other complex organic molecules and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing various physiological pathways. The glucuronic acid moiety enhances its solubility and facilitates its excretion from the body .
Comparación Con Compuestos Similares
Similar compounds include other pregnane derivatives like 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl acetate and 3alpha-Hydroxy-20-oxo-5beta-pregnan-21-yl beta-D-Glucuronide methyl ester. Compared to these compounds, 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is unique due to its specific glucuronic acid conjugation, which may confer distinct biological properties and pharmacokinetic profiles .
Propiedades
Fórmula molecular |
C27H42O9 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[[17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34) |
Clave InChI |
FHNOSGJSTZJIRI-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)

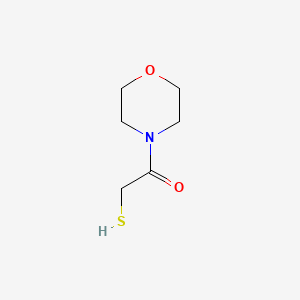

![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)
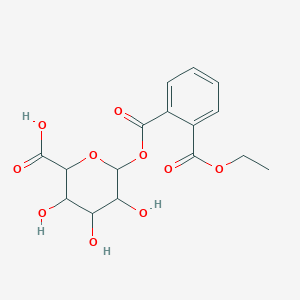
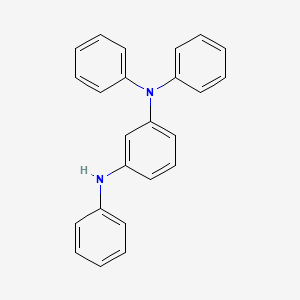
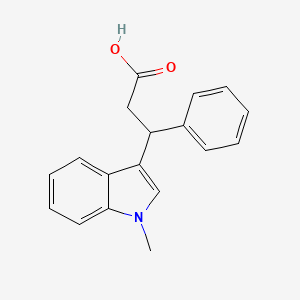
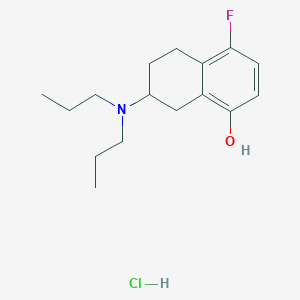
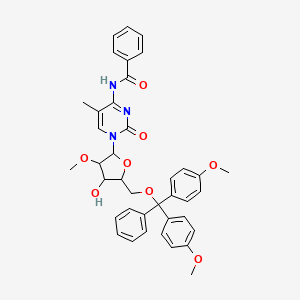
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
